5-甲氧基-4H-1,4-苯并噻唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

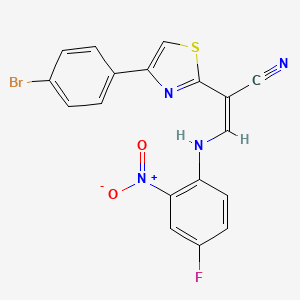

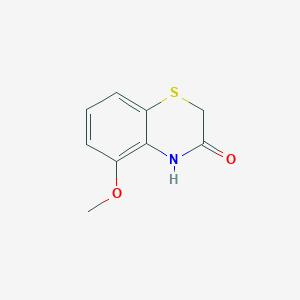

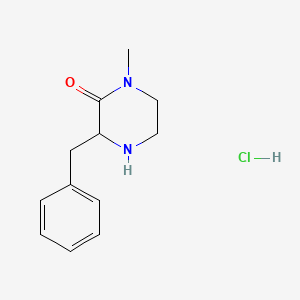

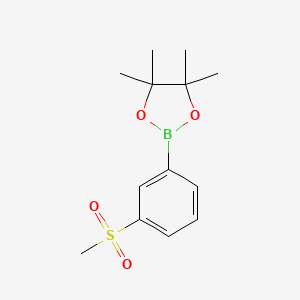

5-methoxy-4H-1,4-benzothiazin-3-one is a heterocyclic compound . It is a derivative of 1,4-benzothiazin-3-one, which is a versatile scaffold that can be decorated with various substituents .

Synthesis Analysis

The synthesis of 4H-3,1-benzothiazin-4-ones, including 5-methoxy-4H-1,4-benzothiazin-3-one, often starts from anthranilic acid derivatives . A general route to such compounds involves the ring closure of methyl 2-ureidobenzoates . The reaction conditions can control the formation of benzoxazinones or isomeric quinazolinediones . For the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones, anthranilic acid or methyl anthranilate are converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis

The molecular structure of 5-methoxy-4H-1,4-benzothiazin-3-one includes a fused aromatic ring, which can form π–π interactions with biological targets . The heteroatoms in the structure can be engaged as acceptors in hydrogen bonds .Chemical Reactions Analysis

Compounds like 5-methoxy-4H-1,4-benzothiazin-3-one undergo the Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-4H-1,4-benzothiazin-3-one include a molecular weight of 195.24 . It is a solid substance with a melting point of 183-187 °C .科学研究应用

抗菌和抗真菌活性

研究表明,5-甲氧基-4H-1,4-苯并噻嗪-3-酮的衍生物具有显著的抗菌和抗真菌特性。例如,对 2-巯基-5-甲氧基-1H-苯并咪唑衍生物(与 5-甲氧基-4H-1,4-苯并噻嗪-3-酮密切相关)的研究表明,它们对各种植物病原真菌有效,展示了在控制植物疾病方面的潜在农业应用 (I. K. Jebur & Salih Mohammed Ismail, 2019)。另一项研究重点介绍了含吡唑部分的苯并噻唑衍生物的合成和抗菌评价,该衍生物对细菌和真菌菌株表现出显着的活性,表明它们可用于开发新的抗菌剂 (D. Chauhan, A. Siddiqui, & R. Kataria, 2015)。

有机合成和化学相互作用

一些研究工作重点关注了涉及 5-甲氧基-4H-1,4-苯并噻嗪-3-酮衍生物的有机合成过程。一项研究探讨了 5-取代-2-硫代-4-氧代-1,3-噻唑烷与 4-甲氧基苯基叠氮化物的反应,揭示了复杂的反应途径和产物多样性,这可能有助于有机化学中新型合成方法的发展 (M. T. Omar, A. S. Youssef, & K. Kandeel, 2000)。

抗肿瘤和抗血管生成活性

与 5-甲氧基-4H-1,4-苯并噻嗪-3-酮相关的化合物已对其抗肿瘤和抗血管生成活性进行了评估。例如,对具有结构相似性的新型 3-芳基氨基苯并呋喃衍生物的研究显示出有效的抗癌和抗血管生成作用,证明了它们在癌症治疗中的潜力 (R. Romagnoli et al., 2015)。

环境和生态研究

还对苯并噻唑(包括 5-甲氧基-4H-1,4-苯并噻嗪-3-酮的衍生物)的环境存在和生态作用进行了研究。提出了对几个国家人类尿液中苯并三唑和苯并噻唑的出现、生物转化和人类接触的观点,强调了这些化合物广泛分布和潜在的健康影响 (Alexandros G. Asimakopoulos et al., 2013)。

安全和危害

The safety information available indicates that 5-methoxy-4H-1,4-benzothiazin-3-one may cause skin irritation and serious eye irritation . It is classified as a skin sensitizer . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

属性

IUPAC Name |

5-methoxy-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNDJCJXFTIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)